7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid, can be achieved through several methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of water-soluble catalysts and eco-friendly solvents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Scientific Research Applications
7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to the A subunit of DNA gyrase, the compound interferes with DNA synthesis, leading to the inhibition of bacterial growth . This mechanism is similar to that of other quinolone antibiotics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid include:
Nalidixic acid: A well-known antibacterial agent with a similar structure and mechanism of action.
Gemifloxacin: Another naphthyridine derivative used in the treatment of bacterial infections.
Other quinolones: Compounds such as ciprofloxacin and levofloxacin, which share structural similarities and antibacterial properties.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit bacterial DNA gyrase with high specificity makes it a valuable compound in both research and therapeutic applications .
Properties
IUPAC Name |
7-methyl-4-oxo-8H-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-3-6-8(13)7(10(14)15)4-11-9(6)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJTTWIMQIGVJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2C(=O)C(=CN=C2N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C2C(=O)C(=CN=C2N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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